molecular formula C13H19NO3 B1270381 3-(1-Adamantylamino)-3-oxopropanoic acid CAS No. 156210-17-2

3-(1-Adamantylamino)-3-oxopropanoic acid

Cat. No. B1270381
M. Wt: 237.29 g/mol
InChI Key: OMPYJFAYYUEIPJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of adamantylamino derivatives involves the reaction of adamantyl cation formed from 1-adamantanol with respective heterocycles. This process can be induced by refluxing in trifluoroacetic acid or microwave irradiation. Such synthesis methods lead to the production of various biologically active adamantylated compounds, with 2-adamantylamino-6-methylpyridine and 2-adamantylamino-4-methylpyrimidine being notably active (Mauri et al., 2001).

Molecular Structure Analysis

Molecular recognition studies demonstrate the versatility of adamantane derivatives in assembling one-dimensional motifs. For instance, 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane shows remarkable adaptability, generating infinite zig-zag ribbons and chains with various assembling partners (Karle et al., 1997).

Chemical Reactions and Properties

Adamantylated compounds can undergo various chemical reactions, such as the sulfuric acid-promoted rearrangement of 3-(N-acylamino)-substituted caran-4-one oximes, leading to the formation of diverse derivatives (Agafontsev & Tkachev, 2006). These reactions showcase the chemical versatility and potential reactivity of adamantyl derivatives.

Physical Properties Analysis

The physical properties of adamantyl derivatives are influenced by their molecular structure and synthesis methods. For example, the adamantylation and tert-butylation of pyrene, resulting in compounds with fluorescent properties, highlight the impact of chemical modification on physical characteristics (Wrona-Piotrowicz et al., 2020).

Chemical Properties Analysis

The chemical properties of adamantyl derivatives are characterized by their reactions and the resulting compounds' biological activity. The synthesis of adamantylated pyrimidines and their evaluation for anticancer and antimicrobial properties exemplify the chemical and biological significance of these compounds (Orzeszko et al., 2004).

Scientific Research Applications

Synthesis and Structural Insights

3-(1-Adamantylamino)-3-oxopropanoic acid and its derivatives have been extensively studied for their synthesis and structural aspects. For instance, Kumar et al. (2015) explored the synthesis of adamantyl-based ester derivatives, noting their potential in treating neurological conditions and type-2 diabetes, aside from their anti-viral abilities. These compounds exhibited significant antioxidant activities and some showed good anti-inflammatory activities (C. S. Chidan Kumar et al., 2015).

Tumour Necrosis Factor-Alpha Enhancement

The enhancement of tumour necrosis factor-alpha (TNF-alpha) production is another notable application. Mauri et al. (2001) reported the synthesis of adamantylated aminoheterocycles, finding that certain derivatives significantly enhanced TNF-alpha induction in genetically modified murine melanoma cells (J. Mauri et al., 2001).

Antimicrobial and Anti-Inflammatory Activities

Adamantylamino derivatives have also demonstrated antimicrobial and anti-inflammatory activities. Kadi et al. (2007) synthesized novel oxadiazoles and thiadiazoles containing adamantylamino groups, finding that they had notable in vitro activities against various bacteria and yeast-like pathogenic fungi, with some exhibiting significant anti-inflammatory effects (A. Kadi et al., 2007).

Potential in Antiviral Therapy

Research on adamantane-containing heterocycles, including derivatives of 3-(1-Adamantylamino)-3-oxopropanoic acid, has indicated potential antiviral applications. Makarova et al. (2004) studied various heterocycles with adamantyl radicals and found that they exhibited antidepressant, antimicrobial, analgesic, -adrenergic, and antiviral activities (N. Makarova et al., 2004).

Hemostatic Activity

The compound has also been linked to hemostatic activity. Pulina et al. (2017) synthesized derivatives of 4-(het)aryl-4-oxobut-2-enoic acid, finding that they influenced the blood coagulation system and revealed compounds with high hemostatic activity and low acute toxicity (N. A. Pulina et al., 2017).

Safety And Hazards

Adamantane derivatives can cause skin irritation, serious eye irritation, and may cause respiratory irritation . They are also harmful if swallowed .

Future Directions

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . Future research could focus on the development of novel methods for their preparation and the exploration of their potential applications in various fields .

properties

IUPAC Name

3-(1-adamantylamino)-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c15-11(4-12(16)17)14-13-5-8-1-9(6-13)3-10(2-8)7-13/h8-10H,1-7H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPYJFAYYUEIPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354324
Record name 3-(1-adamantylamino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Adamantylamino)-3-oxopropanoic acid

CAS RN

156210-17-2
Record name 3-(1-adamantylamino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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